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Compound of Interest

Compound Name:
3-(3-Chlorophenyl)imidazolidine-

2,4-dione

CAS No.: 42351-76-8

Cat. No.: B3024805

Get Quote

Audience: Researchers, Medicinal Chemists, and Structural Biologists.[1] Scope: Synthesis

regiocontrol, spectroscopic validation (NMR/IR), and solid-state conformational analysis.

Focus: N3-aryl hydantoins and thiohydantoins (e.g., Enzalutamide).[1][2]

Executive Summary: The N3-Aryl Scaffold
The N3-aryl hydantoin (imidazolidine-2,4-dione) scaffold is a privileged structure in medicinal

chemistry, most notably serving as the pharmacophore for next-generation androgen receptor

(AR) antagonists like Nilutamide and Enzalutamide (Xtandi).[2]

Structural analysis of this moiety is non-trivial due to:

Regioisomerism: Distinguishing N1-aryl vs. N3-aryl substitution during synthesis.

Tautomeric Ambiguity: Potential for lactam-lactim tautomerism in unsubstituted precursors.[1]

Conformational Dynamics: The critical "twist angle" between the hydantoin ring and the N3-

aryl group, which dictates biological efficacy.
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This guide provides a self-validating analytical workflow to confirm structural integrity and

regiochemistry.

Synthetic Logic & Regiocontrol
The primary challenge in accessing N3-aryl hydantoins is controlling regioselectivity between

the N1 and N3 nitrogen atoms. N3 is generally more acidic (pKa ~9.[1][2]1) than N1, but steric

hindrance at C5 can invert reactivity.[1]

The "Self-Validating" Synthesis Pathways
To ensure N3-regiochemistry, one must choose between de novo cyclization or direct

functionalization.[1]

Bucherer-Bergs Reaction (Thermodynamic Control):

Mechanism:[1] Condensation of a ketone/aldehyde, KCN, and ammonium carbonate.

Outcome: Yields the 5,5-disubstituted hydantoin with free N1 and N3 positions.[1]

Subsequent N3-arylation requires specific catalysis.[1][2]

Chan-Lam Coupling (Direct N3-Arylation):

Protocol: Copper(II)-catalyzed oxidative coupling of N-H heterocycles with aryl boronic

acids.[1][2]

Selectivity: Highly selective for N3 due to the lower pKa and copper coordination

preference, provided N1 is either sterically hindered (by C5 substituents) or protected.

Isothiocyanate Cyclization (Thiohydantoins):

Mechanism:[1][3] Reaction of an amino ester with an aryl isothiocyanate.[1]

Regiocontrol: The aryl group is introduced before ring closure, guaranteeing the N3

position. This is the industrial route for Enzalutamide.[1]

Visualization: Synthesis Decision Matrix[1]
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Target: N3-Aryl Hydantoin
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(Thiohydantoin)

N3-Selective Product
(Requires NMR Validation)
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Figure 1: Decision matrix for regioselective synthesis of N3-aryl hydantoins.

Spectroscopic Characterization
Once synthesized, the structure must be validated spectroscopically. The distinction between

N1 and N3 substitution is subtle but definitive using a combination of IR and NMR.

Infrared (IR) Spectroscopy: The "Doublet" Signature
Hydantoins exhibit a characteristic doublet in the carbonyl region (

) due to vibrational coupling of the C2 and C4 carbonyls.[2]
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Band
Frequency (

)
Assignment Intensity

High Freq
Symmetric Stretch

(C2=O dominant)
Weak/Medium

Low Freq
Asymmetric Stretch

(C4=O dominant)
Strong

Critical Deviation (Thiohydantoins): In Enzalutamide (2-thiohydantoin), the C2=O is replaced by

C2=S.[2]

Result: The doublet disappears.

Observation: A single strong band at

(C4=O) and a new, lower frequency band at

(C=S).[2] This is a rapid "Go/No-Go" check for thio-analogues.

NMR Spectroscopy: The Regiochemistry Check
The most reliable method to distinguish N1 vs. N3 substitution is

NMR and 2D HMBC.[2]

H NMR:

N3-H: Typically appears at

(broad singlet).[1][2] Its absence confirms substitution.[1]

N1-H: If C5 is disubstituted (e.g., dimethyl), N1-H appears at

.[2]

C NMR (Chemical Shifts):

C2 (Urea-like):
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.[1][2]

C4 (Amide-like):

.[1][2]

C2=S (Thiohydantoin):

(Distinctive downfield shift).[2]

HMBC (Heteronuclear Multiple Bond Correlation):

N3-Aryl Confirmation: Look for correlations from C5-methyl protons (if present).

Path: H(C5-Me)

C5

C4.[1][2]

Differentiation: N1-alkylation often causes a significant upfield shift in C2 compared to N3-

alkylation.[1][2]

Visualization: Spectroscopic Logic Flow[1]

Purified Sample Step 1: IR Spectrum

Doublet (1780/1720)
= Hydantoin

Singlet (1760) + C=S
= Thiohydantoin

Step 2: 13C NMR C2 Signal Check

~155 ppm (C=O)

~180 ppm (C=S)

Click to download full resolution via product page

Figure 2: Spectroscopic decision tree for validating hydantoin vs. thiohydantoin scaffolds.

Solid-State & Conformational Analysis
In the context of drug development (e.g., AR antagonists), the 3D conformation is as critical as

the chemical connectivity.
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The "Propeller" Twist
For N3-aryl hydantoins to function as AR antagonists, the aryl ring cannot be coplanar with the

hydantoin ring. Steric repulsion between the carbonyls (C2/C4) and the aryl ortho-substituents

forces a twist.[2]

Twist Angle: Typically

.[1][2]

Mechanism: This orthogonality prevents the receptor's Helix 12 from folding into the agonist

conformation, thereby blocking transcriptional activation.

X-Ray Crystallography Metrics
Key parameters to extract from .cif files for validation:

Bond Lengths:

:

(Typical carbonyl).[2]

:

(Thiohydantoin - significantly longer).[2]

:

(Indicates single bond character, limited conjugation due to twist).[2]

Planarity: The hydantoin ring itself is usually planar (RMSD < 0.05 \AA), but the N3-aryl bond

vector is tilted.

Case Study: Enzalutamide
In Enzalutamide, the bulky dimethyl group at C5 and the C2=S thiocarbonyl create a rigid,

specific 3D volume.

Structure: 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-

yl}-2-fluoro-N-methylbenzamide.[1][2][4]
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Analysis: The C2=S is a weaker hydrogen bond acceptor than C2=O, altering the solvation

profile and lipophilicity (LogP ~3.0), which is crucial for blood-brain barrier penetration in

treating CNS-metastatic prostate cancer.

Experimental Protocols
Protocol A: General N3-Arylation via Chan-Lam
Coupling[1][2]

Reagents: Hydantoin derivative (1.0 equiv), Aryl boronic acid (2.0 equiv), Cu(OAc)

(1.0 equiv), Pyridine (2.0 equiv).[2]

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1][2]

Conditions: Stir open to air (O

balloon preferred) at room temperature for 24-48h. Molecular sieves (4\AA) are
recommended to scavenge water.[1][2]

Workup: Filter through Celite, wash with NH

OH (to remove Cu salts), and purify via silica flash chromatography.

Protocol B: Thiohydantoin Cyclization (Enzalutamide-
style)[2]

Reagents: Amino ester hydrochloride (1.0 equiv), Aryl isothiocyanate (1.1 equiv),

Triethylamine (2.5 equiv).[2]

Solvent: Ethanol or Toluene (reflux).[1][2]

Conditions: Reflux for 2-4 hours. Acid hydrolysis (HCl/MeOH) may be required if the

intermediate thiourea does not cyclize spontaneously.[2]

Validation: Check for disappearance of ester peaks in

H NMR and appearance of C=S peak (~180 ppm) in
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C NMR.

References
Synthesis & Regioselectivity

Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable

Scaffold. Chemical Reviews (2020).[1][2] [2]

Spectroscopic Data (IR/NMR)

Revisiting structural, vibrational, and photochemical data of matrix-isolated simple

hydantoins. AIP Publishing (2024).[1][2]

Unambiguous structural characterization of hydantoin reaction products using 2D HMBC

NMR spectroscopy. Magnetic Resonance in Chemistry (2007).[1][2][5][6]

Enzalutamide Structure & Crystallography

Crystal Forms of Enzalutamide and a Crystal Engineering Route to Drug Purification.[1]

Crystal Growth & Design (2018).[1][2] [2]

Design, synthesis and evaluation of novel enzalutamide analogues. NIH / PMC (2021).[1]

[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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